molecular formula C18H19FN2O B248017 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide

Cat. No. B248017
M. Wt: 298.4 g/mol
InChI Key: KIHDQLGNQVTPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide, also known as LSN2463359, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to have promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide is not fully understood, but it is believed to act on several molecular targets, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission and cell signaling.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects are believed to be mediated by the compound's interactions with various molecular targets.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide in lab experiments is its specificity for certain molecular targets, which allows for more precise modulation of biological processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide, including further investigation of its molecular targets and the development of more potent analogs. Additionally, the compound's potential therapeutic applications in neurology and oncology warrant further study, including preclinical and clinical trials to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide involves several steps, starting with the reaction of 3,4-dihydroisoquinoline with 3-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a coupling reaction with 3-aminopropiophenone to yield the final product.

Scientific Research Applications

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neurology and oncology. In neurology, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide has been found to have anti-tumor activity and has been studied for its potential use in cancer therapy.

properties

Product Name

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-fluorophenyl)propanamide

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C18H19FN2O/c19-16-6-3-7-17(12-16)20-18(22)9-11-21-10-8-14-4-1-2-5-15(14)13-21/h1-7,12H,8-11,13H2,(H,20,22)

InChI Key

KIHDQLGNQVTPMH-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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